
5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine, also known as IMPY, is a chemical compound that belongs to the pyrazole family. IMPY is a well-known and extensively studied compound due to its potential application in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes, such as monoamine oxidase and tyrosine kinases. It has also been found to interact with various receptors in the brain, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine has also been found to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine. One area of research is the development of new drugs based on the structure of 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine. Another area of research is the investigation of the mechanism of action of 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, further studies are needed to investigate the potential use of 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine can be achieved through various methods, including the reaction of 3,4-diaminopyrazole with isopropyl methyl ketone in the presence of an acid catalyst. Another method involves the reaction of 3,4-diaminopyrazole with isopropyl alcohol and formaldehyde in the presence of a base catalyst.
Applications De Recherche Scientifique
5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine has also been found to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain.
Propriétés
Numéro CAS |
199342-18-2 |
|---|---|
Formule moléculaire |
C7H14N4 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-methyl-5-propan-2-ylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-4(2)6-5(8)7(9)10-11(6)3/h4H,8H2,1-3H3,(H2,9,10) |
Clé InChI |
VJHYGXCUCAGHHM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NN1C)N)N |
SMILES canonique |
CC(C)C1=C(C(=NN1C)N)N |
Synonymes |
1H-Pyrazole-3,4-diamine,1-methyl-5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)
![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one](/img/structure/B171476.png)
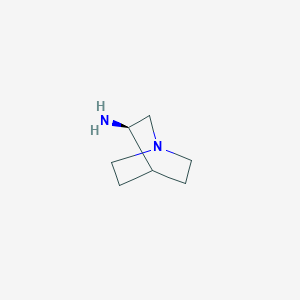
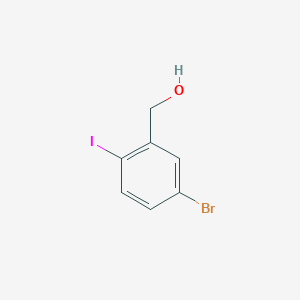
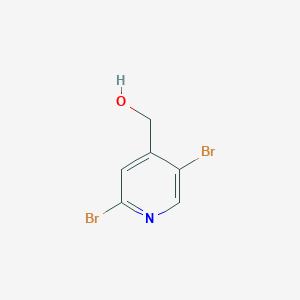
![2-Chloro-7-fluorobenzo[d]oxazole](/img/structure/B171488.png)
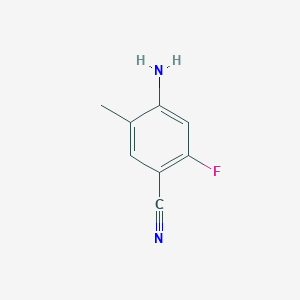
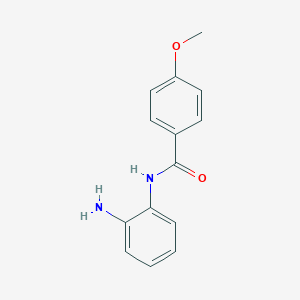
![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)

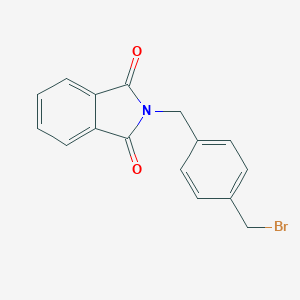
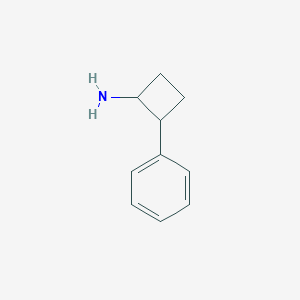
![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)